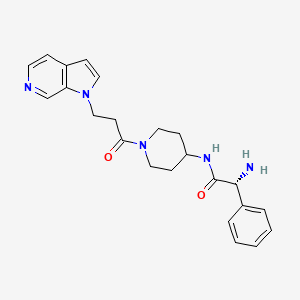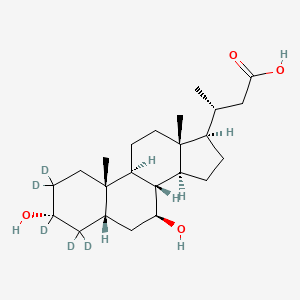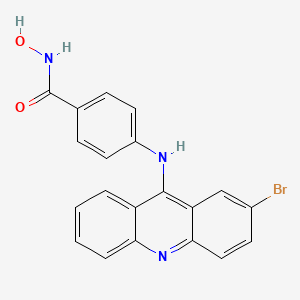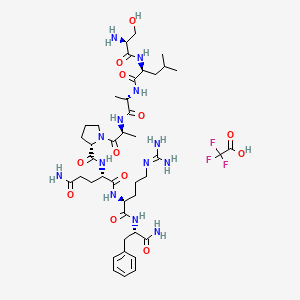
Neuropeptide SF(mouse,rat) (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide SF (mouse, rat) (TFA) is a potent agonist of the neuropeptide FF receptor, specifically targeting NPFF1 and NPFF2 receptors with Ki values of 48.4 nM and 12.1 nM, respectively . This compound is known for its ability to increase the amplitude of the sustained current of heterologously expressed acid-sensing ion channel 3 (ASIC3) . Neuropeptide SF plays a significant role in various physiological processes, including the modulation of pain and the regulation of the hypothalamic-pituitary-adrenal axis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neuropeptide SF (mouse, rat) (TFA) involves custom peptide synthesis techniques. The sequence of the peptide is Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 . The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Neuropeptide SF (mouse, rat) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, DIC
Deprotection Reagents: TFA, piperidine
Oxidation Reagents: Hydrogen peroxide, iodine
Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed: The major product formed is the desired peptide sequence, Neuropeptide SF (mouse, rat) (TFA). By-products may include truncated or misfolded peptides, which are typically removed during purification .
Applications De Recherche Scientifique
Neuropeptide SF (mouse, rat) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating pain and other physiological processes through its interaction with neuropeptide FF receptors.
Medicine: Explored for its potential therapeutic applications in pain management and neuroendocrine regulation.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research
Mécanisme D'action
Neuropeptide SF (mouse, rat) (TFA) exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding increases the amplitude of the sustained current of ASIC3, which is involved in pain perception and other physiological responses . The activation of these receptors leads to the modulation of various signaling pathways, including those involved in the hypothalamic-pituitary-adrenal axis .
Comparaison Avec Des Composés Similaires
- Neuropeptide Y (human, rat, mouse) (TFA)
- N-Acetyl [Leu28, Leu31] neuropeptide Y (24–36)
- Neuropeptide Y (13-36), amide, human
- Neuropeptide FF (NPFF)
Comparison: Neuropeptide SF (mouse, rat) (TFA) is unique in its high affinity for NPFF1 and NPFF2 receptors, with Ki values of 48.4 nM and 12.1 nM, respectively . This distinguishes it from other neuropeptides, such as Neuropeptide Y, which targets different receptors and has different physiological effects. Neuropeptide SF’s ability to modulate ASIC3 currents further highlights its distinct mechanism of action compared to other neuropeptides .
Propriétés
Formule moléculaire |
C42H66F3N13O12 |
|---|---|
Poids moléculaire |
1002.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1 |
Clé InChI |
DVXZFYWESPFBAI-JQRMDQEZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)

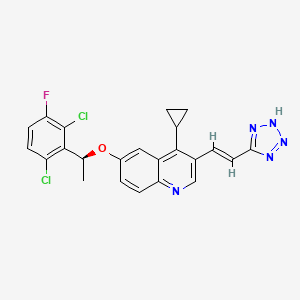
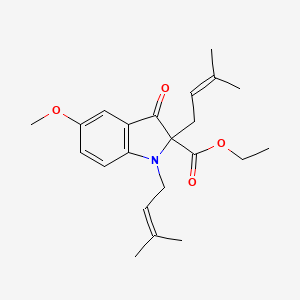

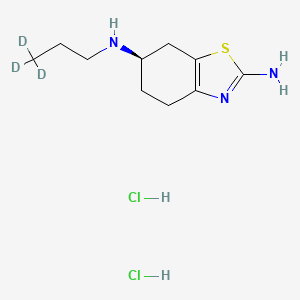
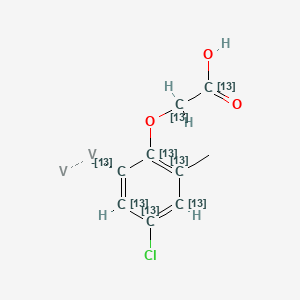
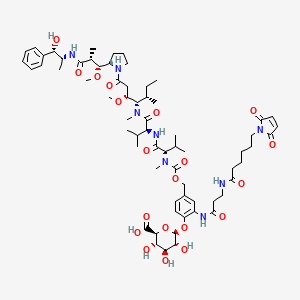
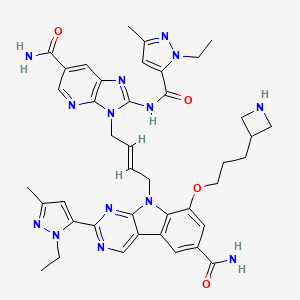
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
